6-Chloro-4,4'-dimethyl-2,2'-bipyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1025763-34-1 |
|---|---|
Molecular Formula |
C12H11ClN2 |
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-chloro-4-methyl-6-(4-methylpyridin-2-yl)pyridine |
InChI |
InChI=1S/C12H11ClN2/c1-8-3-4-14-10(5-8)11-6-9(2)7-12(13)15-11/h3-7H,1-2H3 |
InChI Key |
YLUGLGAXDFMPSN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)C2=NC(=CC(=C2)C)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 6 Chloro 4,4 Dimethyl 2,2 Bipyridine and Analogues
Precursor Synthesis: 4,4'-Dimethyl-2,2'-bipyridine (B75555)
The synthesis of the symmetric ligand 4,4'-dimethyl-2,2'-bipyridine is a critical first step. Various catalytic methods have been developed for this purpose, primarily involving the coupling of 4-methylpyridine molecules.
Catalytic Routes from 4-Methylpyridine
The catalytic homocoupling of 4-methylpyridine (also known as 4-picoline) is an efficient and direct method for the synthesis of 4,4'-dimethyl-2,2'-bipyridine. Palladium on carbon (Pd/C) has been demonstrated to be an effective catalyst for this dehydrogenative coupling reaction. acs.orgresearchgate.net The reaction involves the dimerization of two 4-picoline molecules to form the bipyridine structure.
An improved method for this Pd/C-catalyzed dehydrogenative coupling involves the addition of manganese dioxide (MnO₂), which enhances the reaction yield, making it suitable for large-scale synthesis. acs.org In some cases, the use of Pd(OAc)₂ or a combination of Pd/C with pivalic acid can lead to the selective formation of the bipyridine. acs.orgwisc.edu
Other transition metal-catalyzed coupling reactions, such as Ullmann, Stille, and Negishi couplings, are also widely employed for the synthesis of symmetrical bipyridines and their derivatives. nih.gov These reactions typically involve the coupling of halogenated pyridine (B92270) precursors in the presence of a metal catalyst. For instance, the homocoupling of 2-bromo-4-methylpyridine can be achieved using palladium-based catalysts to yield 4,4'-dimethyl-2,2'-bipyridine. elsevierpure.com
Table 1: Catalytic Methods for the Synthesis of 4,4'-Dimethyl-2,2'-bipyridine
| Catalytic System | Reactant | Key Features | Reference |
|---|---|---|---|
| Pd/C | 4-Methylpyridine | Direct dehydrogenative coupling. | researchgate.net |
| Pd/C, MnO₂ | 4-Methylpyridine | Improved yield for large-scale synthesis. | acs.org |
| Pd(OAc)₂ or Pd/C, Pivalic Acid | 4-Methylpyridine | Selective formation of the bipyridine. | acs.orgwisc.edu |
| Palladium-based catalysts | 2-Bromo-4-methylpyridine | Homocoupling of a halogenated precursor. | elsevierpure.com |
Oxidation Methods for Dicarboxylic Acid Derivatives
While the synthesis of bipyridines from dicarboxylic acid derivatives through methods like oxidative decarboxylation is a known strategy in organic synthesis, it is not the primary route for producing 4,4'-dimethyl-2,2'-bipyridine. wikipedia.org In fact, the reverse reaction, the oxidation of the methyl groups of 4,4'-dimethyl-2,2'-bipyridine to form 2,2'-bipyridine-4,4'-dicarboxylic acid, is a more commonly employed and well-documented transformation. tandfonline.comgoogle.comchemicalbook.com This oxidation is typically achieved using strong oxidizing agents such as potassium dichromate in sulfuric acid or potassium permanganate in a mixture of water and nitric acid. tandfonline.comgoogle.com
The decarboxylation of pyridine carboxylic acids to their corresponding pyridines can be challenging. The rate of decarboxylation is dependent on the position of the carboxylic acid group, with picolinic acid (a pyridine-2-carboxylic acid) decarboxylating more readily than isonicotinic acid (a pyridine-4-carboxylic acid). stackexchange.com In some instances, decarboxylation of bipyridine dicarboxylic acid esters has been observed as an unintended side reaction during the synthesis of metal complexes under microwave conditions. nih.govnih.gov The direct synthesis of 4,4'-dimethyl-2,2'-bipyridine from a dicarboxylic acid precursor would likely involve a challenging double decarboxylation step.
Targeted Synthesis of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine
The targeted synthesis of this compound from its precursor involves a two-step process of mono-oxidation followed by selective chlorination.
Mono-oxidation of 4,4'-Dimethyl-2,2'-bipyridine with 3-Chloroperbenzoic Acid
The first step in the targeted synthesis is the regioselective mono-N-oxidation of 4,4'-dimethyl-2,2'-bipyridine. This is typically achieved using a peroxy acid, with 3-chloroperbenzoic acid (m-CPBA) being a commonly used reagent for this purpose. The reaction introduces an oxygen atom onto one of the nitrogen atoms of the bipyridine ring, forming 4,4'-dimethyl-2,2'-bipyridine-N-oxide. The electron-rich nitrogen atom of the pyridine ring acts as a nucleophile, attacking the electrophilic oxygen of the peroxy acid. masterorganicchemistry.comstackexchange.com The selectivity for mono-oxidation can be controlled by using one equivalent of the oxidizing agent.
Selective Chlorination of the N-Oxide Intermediate with POCl₃
The second step is the selective chlorination of the 4,4'-dimethyl-2,2'-bipyridine-N-oxide intermediate. This is accomplished using phosphorus oxychloride (POCl₃). stackexchange.com The N-oxide functional group activates the pyridine ring for nucleophilic substitution, directing the chlorination to the C2 position. The reaction proceeds through the formation of a reactive intermediate which is then attacked by a chloride ion. Subsequent elimination of a phosphate byproduct yields the desired this compound. stackexchange.comacsgcipr.org This method is a common and effective way to introduce a chlorine atom at the 2-position of a pyridine N-oxide.
Regioselective Functionalization Strategies in Bipyridine Chemistry
The synthesis of unsymmetrically substituted bipyridines, such as this compound, relies on regioselective functionalization strategies. The electronic properties of the pyridine rings in bipyridine allow for controlled introduction of substituents at specific positions.
One common strategy involves the initial N-oxidation of one of the pyridine rings. researchgate.net The N-oxide group acts as an activating group, facilitating nucleophilic substitution at the C2 and C6 positions of that ring. This allows for the introduction of a variety of functional groups. For example, after mono-N-oxidation, cyanation followed by hydrolysis can introduce a carboxylic acid group at the 6-position. researchgate.net
Another approach to achieve regioselectivity is through the use of protecting groups or by exploiting the inherent reactivity differences between the various positions on the bipyridine scaffold. The C4 position of pyridines can also be selectively functionalized. For instance, the use of 1,4-diazabicyclo[2.2.2]octane (DABCO) and trifluoromethanesulfonic anhydride (Tf₂O) can direct functionalization to the C4 position of pyridine N-oxides. cell.com
Metal-catalyzed cross-coupling reactions also play a significant role in the regioselective functionalization of bipyridines. By starting with a pre-functionalized (e.g., halogenated) bipyridine, a second, different substituent can be introduced at a specific position. These strategies provide a powerful toolkit for the synthesis of a wide range of functionalized bipyridine ligands with tailored electronic and steric properties for various applications in coordination chemistry and materials science.
Nucleophilic Addition Approaches via N-Oxidation and N-Methylation
The functionalization of 2,2'-bipyridine (B1663995) scaffolds can be effectively directed through the initial modification of one of the ring nitrogen atoms. N-oxidation and N-methylation are two primary strategies that activate the pyridine ring for subsequent regioselective nucleophilic addition, allowing for the introduction of various substituents at specific positions.
A direct synthetic route to this compound utilizes the N-oxidation method. The process begins with the oxidation of the precursor, 4,4'-dimethyl-2,2'-bipyridine, typically using an oxidizing agent like 3-chloroperbenzoic acid, to form 4,4'-dimethyl-2,2'-bipyridine N-oxide evitachem.com. This intermediate is then subjected to a chlorination step using a reagent such as phosphorus oxychloride (POCl₃), which results in the desired this compound product evitachem.com.
Similarly, regiochemical control can be achieved through mono-N-methylation. This approach has been explored for the synthesis of other unsymmetrical bipyridine ligands. For instance, mono-N-methylation of 2,2'-bipyridine, followed by conversion with a halogenating agent, can yield 6-bromo-2,2'-bipyridine researchgate.net. This halogenated intermediate is then primed for further nucleophilic substitution reactions, demonstrating the utility of this methodology in creating diverse bipyridine derivatives researchgate.net. These methods provide reliable control over the position of functionalization, which is crucial for tailoring the electronic and steric properties of the resulting ligands.
Table 1: N-Oxidation Pathway for this compound Synthesis
| Step | Starting Material | Reagent(s) | Intermediate/Product |
|---|---|---|---|
| 1. Oxidation | 4,4'-Dimethyl-2,2'-bipyridine | 3-Chloroperbenzoic Acid | 4,4'-Dimethyl-2,2'-bipyridine N-Oxide |
Metal-Catalyzed Cross-Coupling Procedures for π-Conjugation Extension
Metal-catalyzed cross-coupling reactions are indispensable tools for extending the π-conjugated systems of bipyridine ligands, thereby tuning their photophysical and electronic properties. Starting with a halogenated precursor such as this compound, various aryl, heteroaryl, or vinyl groups can be introduced. The primary catalytic cycle for these reactions typically involves three key steps: oxidative addition, transmetalation, and reductive elimination acs.orgnih.gov.
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide, catalyzed by a nickel or palladium complex. It is a powerful method for forming C-C bonds with high chemo- and regioselectivity acs.org. For instance, 2-pyridyl zinc halides can be coupled with bromopyridines in the presence of a palladium catalyst like Pd(dba)₂ and a suitable ligand such as XPhos nih.gov. This approach is highly effective for synthesizing a wide range of bipyridine derivatives nih.govmdpi.com.
Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex mdpi.com. This method is widely used due to the stability and low toxicity of the boron reagents. For example, 3- and 4-pyridylboronic acids are stable and can be effectively used to synthesize various bipyridine compounds, including pharmaceutical precursors nih.govmdpi.com. The choice of ligand, such as dialkylbiaryl phosphines (e.g., SPhos), can significantly enhance the reaction's scope, rate, and stability, even allowing for the coupling of challenging substrates like unactivated aryl chlorides nih.gov.
These cross-coupling procedures allow for the systematic extension of π-conjugation in bipyridine systems, which is essential for developing new materials for applications in electronics and photonics.
Table 2: Overview of Metal-Catalyzed Cross-Coupling Reactions for Bipyridine Synthesis
| Coupling Reaction | Nucleophile | Electrophile | Catalyst System (Example) | Key Features |
|---|---|---|---|---|
| Negishi Coupling | Organozinc Halide | Organic Halide (e.g., Bromopyridine) | Pd(dba)₂ / XPhos | High activity and stability; good for complex substrates nih.govmdpi.com. |
| Suzuki Coupling | Organoboron Compound | Organic Halide / Triflate | Pd(OAc)₂ / SPhos / Base | Wide functional group tolerance; stable reagents nih.govnih.gov. |
| Stille Coupling | Organostannane | Organic Halide | PdBr(Ph)(PPh₃)₂ | Effective for various substituted methyl-bipyridines nih.govacs.org. |
Derivatization from Halomethyl-Bipyridines
Halomethyl-bipyridines are highly valuable and versatile intermediates in synthetic chemistry, serving as precursors to a multitude of other functionalized analogues acs.org.
Efficient Synthesis of Halomethyl-2,2'-bipyridines
Traditional methods for the halogenation of dimethyl-bipyridines, such as radical reactions, often suffer from poor selectivity and the formation of multiple products orgsyn.org. A significantly more efficient and high-yield route involves the use of a trimethylsilyl (TMS) intermediate acs.orgresearchgate.net.
This procedure begins with the deprotonation of 4,4'-dimethyl-2,2'-bipyridine using a strong base, typically lithium diisopropylamide (LDA), at low temperatures. The resulting dianion is then "trapped" by reacting it with chlorotrimethylsilane (TMSCl) to form 4,4'-bis[(trimethylsilyl)methyl]-2,2'-bipyridine acs.orgorgsyn.org. This silylated intermediate is stable and can be isolated with near-quantitative yield orgsyn.orgorgsyn.org.
The final halogenation step involves reacting the TMS intermediate with an electrophilic halogen source, such as hexachloroethane (for chlorination) or 1,2-dibromotetrafluoroethane (for bromination), in the presence of a fluoride ion source like cesium fluoride (CsF) acs.orgresearchgate.net. This method is highly efficient, providing the desired 4,4'-bis(halomethyl)-2,2'-bipyridine products in excellent yields, often exceeding 90% orgsyn.org.
Table 3: Synthesis of 4,4'-Bis(chloromethyl)-2,2'-bipyridine via TMS Intermediate
| Step | Reaction | Reagents | Yield | Reference |
|---|---|---|---|---|
| 1 | Silylation | 1. LDA, THF, -78°C 2. TMSCl | 97% | orgsyn.org |
Conversion of Methyl Ester and Ethyl Ester Groups
Ester functional groups on the 2,2'-bipyridine core are common precursors for other functionalities. These esters are typically synthesized from the corresponding carboxylic acids, which can be obtained by the oxidation of methyl-substituted bipyridines scielo.broup.com. For example, 4,4'-dimethyl-2,2'-bipyridine can be oxidized to 2,2'-bipyridine-4,4'-dicarboxylic acid, which is then esterified with methanol or ethanol in the presence of an acid catalyst (e.g., H₂SO₄) to yield the corresponding dimethyl or diethyl ester oup.com.
Once formed, these ester groups can be readily converted into other functional groups through standard organic transformations:
Hydrolysis: Treatment of the methyl or ethyl ester with an aqueous acid or base will hydrolyze the ester back to the corresponding carboxylic acid. This is a fundamental step for further derivatization, such as amide bond formation.
Reduction: The ester can be reduced to a primary alcohol (hydroxymethyl group) using a reducing agent like lithium aluminum hydride (LiAlH₄). This provides another route to hydroxymethyl-bipyridines, which are themselves versatile intermediates.
Alkylation: The esterification process itself, using different alcohols, allows for the introduction of various alkyl chains, modifying the solubility and steric properties of the ligand sigmaaldrich.com.
These conversions provide access to a wide range of bipyridine derivatives with carboxylic acid, alcohol, or other functional groups, starting from readily available ester intermediates.
Spectroscopic Characterization Techniques for Structural Confirmation and Electronic Insights
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. For 6-Chloro-4,4'-dimethyl-2,2'-bipyridine, both ¹H and ¹³C NMR provide critical data for the assignment of protons and carbons within the bipyridine framework.
The ¹H NMR spectrum of this compound provides distinct signals for the aromatic protons and the methyl groups. The chemical shifts are influenced by the electron-withdrawing effect of the chlorine atom and the nitrogen atoms in the pyridine (B92270) rings, as well as the electron-donating nature of the methyl groups.
Similarly, the ¹³C NMR spectrum reveals the chemical environments of the different carbon atoms in the molecule. The carbon atom attached to the chlorine atom, as well as the carbons adjacent to the nitrogen atoms, show characteristic downfield shifts.
While specific spectral data for this compound is not extensively detailed in all public literature, the characterization of closely related dimethyl-bipyridine derivatives provides a strong basis for expected chemical shifts. For instance, the ¹H NMR spectrum of 4,4'-dimethyl-2,2'-bipyridyl shows signals for the methyl protons and the aromatic protons on the pyridine rings. chemicalbook.comnih.gov The introduction of a chlorine atom at the 6-position is expected to deshield the adjacent protons, causing a downfield shift in their resonance frequencies.
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Methyl Protons (4-CH₃) | ~2.4 | Singlet | Based on 4,4'-dimethyl-2,2'-bipyridyl data. msu.edu |
| Methyl Protons (4'-CH₃) | ~2.4 | Singlet | Based on 4,4'-dimethyl-2,2'-bipyridyl data. msu.edu |
| Aromatic Protons | 7.0 - 8.5 | Multiple | Region for bipyridine protons, specific shifts depend on substitution. chemicalbook.commsu.edu |
| Carbon | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| Methyl Carbons (4,4'-CH₃) | ~21 | Based on 4,4'-dimethyl-2,2'-bipyridyl data. chemicalbook.com |
| Aromatic Carbons | 120 - 160 | Region for bipyridine carbons. chemicalbook.com |
| Carbon-Chlorine (C6) | >150 | The carbon attached to the electronegative chlorine atom is expected to be significantly deshielded. |
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₁ClN₂), the expected molecular weight is approximately 218.68 g/mol . matrix-fine-chemicals.com The mass spectrum would exhibit a molecular ion peak [M]⁺ and a characteristic isotopic pattern for the [M+2]⁺ peak due to the presence of the chlorine-37 isotope. The fragmentation pattern would likely involve the loss of a chlorine atom, methyl groups, and cleavage of the bipyridine ring structure. While mass spectrometry has been used to characterize related dimethyl-bipyridine compounds, specific fragmentation data for the title compound requires direct experimental analysis. nih.gov
| Ion | Expected m/z | Notes |
|---|---|---|
| [M]⁺ (with ³⁵Cl) | ~218.06 | Molecular ion peak. |
| [M+2]⁺ (with ³⁷Cl) | ~220.06 | Isotopic peak for chlorine, expected to be about one-third the intensity of the [M]⁺ peak. |
Infrared (IR) Spectroscopy for Vibrational Mode Analysis
Infrared (IR) spectroscopy probes the vibrational modes of a molecule, providing a fingerprint of the functional groups present. The IR spectrum of this compound would be characterized by several key absorption bands. These include C-H stretching vibrations from the aromatic rings and methyl groups, C=C and C=N stretching vibrations within the pyridine rings, and the C-Cl stretching vibration.
The presence of methyl substituents on the bipyridine ligand is known to cause changes in the IR spectrum, for example, with characteristic bands appearing around 830 cm⁻¹ and 1250 cm⁻¹. mdpi.com The C-Cl stretching vibration typically appears in the fingerprint region of the spectrum.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H Stretch | 3000 - 3100 |
| Aliphatic C-H Stretch (Methyl) | 2850 - 3000 |
| C=C and C=N Ring Stretch | 1400 - 1600 |
| C-Cl Stretch | 600 - 800 |
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π→π* transitions within the aromatic bipyridine system. The introduction of methyl groups, which are electron-donating, and a chloro group, which is electron-withdrawing, can influence the energy of these transitions. Studies on metal complexes of 4,4'-dimethyl-2,2'-bipyridine (B75555) show typical metal-to-ligand charge transfer (MLCT) absorption bands, and the intraligand π→π* transitions are also observed. nih.gov For the free ligand, these π→π* transitions are the primary features in the UV-Vis spectrum.
| Transition | Expected λmax (nm) | Notes |
|---|---|---|
| π→π* | 250 - 300 | Characteristic for bipyridine systems. nih.gov |
Coordination Chemistry: 6 Chloro 4,4 Dimethyl 2,2 Bipyridine As a Ligand
Formation of Metal Complexes
The formation of stable complexes between metal ions and organic ligands is a cornerstone of coordination chemistry. 6-Chloro-4,4'-dimethyl-2,2'-bipyridine, as a substituted bipyridine, readily engages with transition metals to form a variety of coordination compounds.
2,2'-bipyridine (B1663995) and its derivatives are classified as diimine ligands. wikipedia.org The most common mode of coordination is as a chelating bidentate ligand, where both nitrogen atoms bind to a single metal center, forming a stable five-membered ring. wikipedia.orgnih.gov This chelation effect leads to complexes that are significantly more stable than those formed with an equivalent number of monodentate pyridine (B92270) ligands. nih.gov
Metal complexes containing this compound can be categorized as either homoleptic or heteroleptic. Homoleptic complexes are those in which only one type of ligand is coordinated to the central metal ion, such as [M(6-Cl-4,4'-Me₂bpy)₃]ⁿ⁺. Heteroleptic, or mixed-ligand, complexes contain more than one type of ligand, for example, [M(6-Cl-4,4'-Me₂bpy)(L')ₓ]ⁿ⁺, where L' is a different ligand.
The synthesis of these complexes typically involves reacting a metal salt with the ligand in an appropriate solvent. For homoleptic complexes, a stoichiometric excess of the bipyridine ligand is often used. uark.edu The synthesis of heteroleptic complexes is generally a multi-step process. uark.edu A common strategy involves the preparation of a precursor complex containing the metal and one type of ligand, which is then reacted with the second ligand. uark.edumdpi.com
| Complex Type | Definition | General Synthetic Approach |
| Homoleptic | Contains only one type of ligand bonded to the central metal ion. | Reaction of a metal precursor with a stoichiometric amount of the single ligand type. |
| Heteroleptic | Contains more than one type of ligand bonded to the central metal ion. | Often a stepwise synthesis involving a precursor complex with one ligand, followed by the addition of the second ligand. |
Structural Diversity in Metal Complexes
The specific substituents on the bipyridine ring, along with the nature of the metal ion and the presence of other ligands, dictate the final geometry and structural features of the resulting complex. The 6-chloro and 4,4'-dimethyl groups of the title compound exert significant steric and electronic influence, leading to diverse and often distorted coordination environments.
Zinc(II) complexes with substituted 2,2'-bipyridine ligands frequently exhibit distorted coordination geometries. Due to the d¹⁰ electronic configuration of Zn(II), it does not have a ligand-field stabilization energy preference for any particular geometry, allowing for significant flexibility. With bidentate ligands like this compound, four-coordinate complexes are common, typically adopting a distorted tetrahedral geometry. mdpi.comresearchgate.net This distortion from an ideal tetrahedron is often attributed to the constrained bite angle of the bipyridine ligand, which is typically around 80°. mdpi.com
In heteroleptic systems, the coordination sphere of zinc(II) can expand. For instance, five-coordinate complexes can be formed, which may adopt geometries that are intermediate between a trigonal bipyramid and a square pyramid. nih.gov The co-existence of other ligands, such as pyridonate (the conjugate base of hydroxypyridine), can lead to varied structures. Pyridonate can coordinate to zinc(II) through its oxygen atom, and in some cases, it can act as a bridging ligand to form dinuclear or polynuclear structures. mdpi.comnih.gov The presence of both a bulky substituted bipyridine and a potentially bridging pyridonate ligand can lead to complex supramolecular assemblies governed by a combination of coordination bonds and intermolecular interactions.
| Zinc(II) Complex Feature | Description | Influencing Factors |
| Distorted Tetrahedral Geometry | A common four-coordinate geometry for Zn(II) with bipyridine ligands, deviating from ideal 109.5° bond angles. | The constrained bite angle of the chelating bipyridine ligand. |
| Five-Coordinate Geometries | Includes distorted square pyramidal or trigonal bipyramidal structures. | Presence of additional monodentate or bridging ligands in the coordination sphere. |
| Pyridonate Co-ligands | Can coordinate via the oxygen atom and may act as bridging ligands, leading to polynuclear structures. | The nature of the pyridonate ligand and reaction conditions. |
The coordination chemistry of copper(II) with bipyridine ligands is notably rich, with the ability to form complexes with a wide range of coordination numbers and geometries, including square pyramidal, octahedral, and trigonal bipyramidal. nih.goviucr.orgiucr.org The specific geometry adopted is sensitive to factors such as the ligand-to-metal ratio and the nature of any co-ligands or counter-ions present. nih.gov
Five-coordinate copper(II) complexes with two bipyridine ligands and a monodentate ligand, [Cu(bpy)₂X], are well-known to exist in geometries that can be described as distorted trigonal-bipyramidal. rsc.org The degree of distortion can be quantified by the τ parameter, which is 1 for an ideal trigonal bipyramid and 0 for an ideal square pyramid. nih.gov Many [Cu(bpy)₂X] complexes exhibit τ values between these extremes, indicating an intermediate geometry. nih.goviucr.org
Platinum(II), with its d⁸ electron configuration, strongly favors a square planar coordination geometry. mdpi.com However, steric interactions between ligands can force significant distortions from this ideal planarity. nih.govresearchgate.netfhsu.edursc.org The position of substituents on the 2,2'-bipyridine ligand has a profound impact on the structure of its platinum(II) complexes.
Studies on dimethyl-2,2'-bipyridine isomers have shown that substituents at the 4,4'- and 5,5'- positions cause only minor distortions, such as a slight twisting of the two pyridyl rings relative to each other. nih.gov In contrast, substituents at the 6,6'- positions, adjacent to the coordinating nitrogen atoms, introduce significant steric hindrance. nih.gov This steric repulsion between the 6-substituent (in this case, the chloro group in this compound) and the cis ligands in the square plane (e.g., chloride ions in a [Pt(bpy)Cl₂] complex) can cause a severe distortion of the bipyridine ligand itself, often described as a "bowing" of the ligand. nih.govresearchgate.net
In bis-bipyridine complexes like [Pt(bpy)₂]²⁺, steric repulsions between the hydrogen atoms on the 6 and 6' positions of opposing ligands can lead to large distortions of the entire complex. nih.gov These can manifest as a "bow-incline" deformation, where the bipyridine ligands are bowed and also inclined relative to the PtN₄ coordination plane. nih.govresearchgate.net The presence of a chloro group at the 6-position would be expected to exacerbate these steric clashes, leading to highly distorted, non-planar structures for its platinum(II) complexes.
| Substituent Position on Bipyridine | Effect on Pt(II) Complex Structure | Type of Distortion |
| 4,4'- (e.g., methyl) | Minor steric effect. | Slight twisting of pyridyl rings. |
| 5,5'- | Minor steric effect. | Slight twisting of pyridyl rings. |
| 6- (e.g., chloro) | Significant steric repulsion with cis ligands. | Large "bowing" angle of the bipyridine ligand. |
| Opposing 6,6'-hydrogens (in bis-bpy complexes) | Significant steric repulsion between ligands. | "Bow-incline" deformation; ligands are bowed and inclined relative to the coordination plane. |
Ruthenium(II) and Molybdenum(VI) Complexes with Bipyridyl Ligands
Detailed research findings on the specific synthesis, structure, and properties of Ruthenium(II) and Molybdenum(VI) complexes involving this compound as a ligand are not available in the public domain based on the conducted search.
In the broader context of bipyridyl ligands, Ruthenium(II) complexes are extensively studied for their rich photophysical and electrochemical properties. The electronic and steric nature of substituents on the bipyridine rings plays a crucial role in tuning these properties. For instance, electron-donating groups like methyl substituents can increase the electron density on the metal center, affecting the metal-to-ligand charge transfer (MLCT) bands.
Similarly, Molybdenum(VI) forms a variety of complexes with bipyridyl ligands, often in the form of dioxomolybdenum(VI) species. The nature of the bipyridine ligand influences the catalytic activity and stability of these complexes. However, specific studies detailing the coordination of this compound with Molybdenum(VI) have not been identified.
Due to the absence of specific experimental data for this compound with these metals, a data table of their complex properties cannot be generated.
Tuning Electronic Properties through Ligand Substitution in Metallo-Supramolecular Architectures
The incorporation of specifically this compound into metallo-supramolecular architectures and the subsequent tuning of their electronic properties through ligand substitution is a specialized area of research for which specific studies were not found.
However, without specific research findings on metallo-supramolecular architectures built using this compound, a detailed analysis and a data table of tuned electronic properties cannot be provided.
Reactivity Studies and Advanced Functionalization
Metal-Catalyzed Cross-Coupling Reactions
Metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, enabling the construction of sophisticated π-conjugated systems from halo-pyridine precursors. researchgate.netresearchgate.net The chlorine atom on 6-Chloro-4,4'-dimethyl-2,2'-bipyridine serves as a key handle for such transformations.
The development of organic molecules and polymers with extended π-conjugation is crucial for applications in advanced electronic materials, including thin-film transistors and light-emitting diodes. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Stille reactions, are effective methods for extending the π-system of the bipyridine core. researchgate.netnih.gov By coupling this compound with terminal alkynes (Sonogashira) or organostannanes bearing unsaturated moieties (Stille), it is possible to introduce aryl, vinyl, or ethynyl (B1212043) groups. This process effectively elongates the conjugated path, altering the electronic and photophysical properties of the molecule. For instance, the construction of oligo(p-phenylene ethynylene) chains onto a bipyridine scaffold has been shown to enhance ligand performance in photofunctional transition metal complexes. nih.gov
| Reaction Type | Coupling Partner | Catalyst System (Typical) | Resulting Linkage | Application |
|---|---|---|---|---|
| Sonogashira Coupling | Terminal Alkyne (e.g., Phenylacetylene) | Pd(PPh₃)₄ / CuI | Bipyridine-C≡C-Ar | Organic Electronics, Photoredox Catalysis nih.gov |
| Suzuki Coupling | Arylboronic Acid | Pd(OAc)₂ / Ligand | Bipyridine-Ar | Pharmaceutical Synthesis, Functional Materials nih.gov |
| Stille Coupling | Organostannane (e.g., Aryl-SnBu₃) | Pd(PPh₃)₄ | Bipyridine-Ar | Functional Ligand Synthesis cmu.edu |
| Negishi Coupling | Organozinc Reagent (e.g., Aryl-ZnCl) | Pd(dba)₂ / XPhos | Bipyridine-Ar | Synthesis of Complex Bipyridines nih.govnih.gov |
Stille-type coupling reactions provide an efficient and versatile method for the synthesis and derivatization of substituted 2,2'-bipyridines. cmu.eduacs.org This palladium-catalyzed reaction involves the coupling of an organotin compound with an organic halide. nih.govnih.gov In the case of this compound, the chloro group is replaced by the organic moiety from the organostannane reagent (R-SnBu₃). This allows for the introduction of a wide variety of functional groups at the 6-position. The reaction is tolerant of many functional groups and has been used to prepare a diverse array of functionalized bipyridines and terpyridines in high yields. cmu.eduacs.org The selective functionalization of dihalo-bipyridines via consecutive Stille couplings further highlights the precision and control offered by this methodology. nih.gov
Reaction with Aryldiazonium Cations and Heteroallenes
Detailed research findings on the specific reaction of this compound with aryldiazonium cations and heteroallenes were not available in the consulted sources. This area represents a potential avenue for novel functionalization pathways that remains to be explored in publicly accessible literature.
Strategies for Introducing Diverse Functional Groups
Beyond modifying the 6-position, the methyl groups at the 4 and 4' positions offer additional sites for derivatization, enabling the synthesis of ligands with tailored steric and electronic properties.
The methyl groups of the 4,4'-dimethyl-2,2'-bipyridine (B75555) core can be converted into other functional groups through multi-step synthetic sequences. One established method involves the oxidation of the methyl groups. For example, 4,4′-dimethyl-2,2′-bipyridine can be transformed into 4,4′-bis(hydroxymethyl)-2,2′-bipyridine. researchgate.net A common pathway proceeds through the formation of an N-oxide, followed by a Boekelheide rearrangement and subsequent hydrolysis to yield the hydroxymethyl derivative. researchgate.net This diol can then be oxidized to the corresponding dialdehyde, which serves as a versatile precursor for further modifications. researchgate.net In other systems, ester-functionalized bipyridines have been converted into bromomethyl and hydroxymethyl groups, which are valuable intermediates for subsequent functionalization reactions. acs.org
| Step | Reaction | Reagents (Typical) | Intermediate/Product | Reference |
|---|---|---|---|---|
| 1 | N-Oxidation | AcOH / H₂O₂ | 2,2'-Dimethyl-4,4'-bipyridine-N-oxide | researchgate.net |
| 2 | Boekelheide Rearrangement | Acetic Anhydride (Ac₂O) | 2,2'-Di(acetoxymethyl)-4,4'-bipyridine | researchgate.net |
| 3 | Hydrolysis | Base or Acid | 2,2'-Di(hydroxymethyl)-4,4'-bipyridine | researchgate.net |
| 4 | Oxidation | MnO₂ | 2,2'-Bipyridine-4,4'-dicarbaldehyde | researchgate.netresearchgate.net |
Phosphine (B1218219) ligands are of paramount importance in the field of metal-catalyzed reactions. beilstein-journals.orgtcichemicals.com The synthesis of phosphanylbipyridines can be achieved by creating a C-P bond at the bipyridine core. The chlorine atom at the 6-position of this compound is an ideal site for nucleophilic substitution by a metal phosphide (B1233454) reagent, such as potassium diphenylphosphide (KPPh₂). This reaction directly attaches a phosphine moiety to the bipyridine framework, yielding a valuable chelating ligand that combines the properties of both a bipyridine and a phosphine. The synthesis of related phosphonic acid derivatized bipyridines, which are used for binding to metal oxide surfaces, underscores the importance of phosphorus-containing bipyridine ligands in materials science. nih.gov
Emerging Applications and Research Directions of Substituted Bipyridines
Ligands in Catalytic Organic Synthesis
The utility of 6-Chloro-4,4'-dimethyl-2,2'-bipyridine in catalytic organic synthesis lies primarily in its role as a precursor to more complex ligands. Bipyridine derivatives are fundamental components in transition-metal catalysis. nih.gov The chloro group on the pyridine (B92270) ring is a key functional handle that can be replaced through various cross-coupling reactions (such as Suzuki, Stille, or Sonogashira reactions) or nucleophilic substitution to introduce new functionalities. nih.govdurham.ac.uk
For instance, substitution of the chloro group can yield new bipyridine ligands with tailored steric and electronic properties, which in turn fine-tune the activity and selectivity of metal catalysts. The 4,4'-dimethyl groups on the bipyridine backbone are known to be electron-donating, which can increase the electron density at the metal center of a catalyst, influencing its reactivity. Research on analogous systems shows that such modifications significantly impact catalytic performance in reactions like C-C bond formation and polymerization. For example, nickel complexes with substituted bipyridine ligands are active catalysts for cross-electrophile coupling reactions. Similarly, copper-bipyridine complexes have demonstrated catalytic activity in the stereospecific polymerization of 1,3-dienes. nih.gov The synthesis of chiral bipyridines from chloro-precursors has also led to effective ligands for asymmetric catalysis in reactions like allylic oxidation and cyclopropanation. durham.ac.uk
| Catalyst Type (Derived from Precursor) | Catalytic Reaction | Key Finding | Reference |
|---|---|---|---|
| Copper-Bipyridine Complex | Oxidative Coupling of 2,6-dimethylphenol | Electron-donating substituents on the bipyridine ligand decrease the oxidation rate by making the copper ion less electrophilic. | nih.gov |
| Nickel-Bipyridine Complex | Cross-Electrophile Coupling | Substituents in the 6 and 6'-positions of the bipyridine ligand impact the stability of catalytic intermediates and overall catalytic performance. | nih.gov |
| Iron-Bipyridine Complex | Cross-Coupling of Alkyl Halides | Iron(II) complexes with 6,6'-dimethyl-2,2'-bipyridyl ligands catalyze the cross-coupling of bromocyclohexane (B57405) with phenylmagnesium bromide. | researchgate.net |
| Copper-Chiral Bipyridine Complex | Asymmetric Allylic Oxidation | Complexes derived from chiral bipyridines synthesized from chloro-pyridine precursors show promising enantioselectivity (up to 75% ee). | durham.ac.uk |
Components in Functionalized Polymeric Materials
Substituted bipyridines are frequently incorporated into polymer chains to create functional materials with specific optical, electronic, or catalytic properties. The compound this compound can serve as a monomer or a precursor to a monomer for synthesizing such polymers. The reactive chloro-group allows for its integration into a polymer backbone or as a side chain via substitution reactions.
For example, chloro-functionalized bipyridines can undergo reactions to link with polymerizable groups (like styrenes or acrylates) or participate directly in polycondensation reactions. The resulting bipyridine-containing polymers can chelate with metal ions to form metallopolymers. These materials have applications in areas such as chemical sensing, catalysis, and light-emitting devices. The incorporation of metal complexes into a polymer matrix improves processability and allows for the formation of thin films. While direct polymerization of this compound is not prominently documented, the synthesis of polymers from analogous halo-bipyridines demonstrates the viability of this approach. For example, polymers containing 4,4'-bipyridine (B149096) units, known as viologens, are used in electrochromic devices and medium-responsive materials. nih.gov
| Polymer Type | Synthetic Strategy | Potential Application | Reference |
|---|---|---|---|
| Metallopolymers | Copolymerization of bipyridine-functionalized monomers followed by metal complexation. | Light-emitting devices, biosensors, catalysis. | rsc.org |
| Viologen-based Polymers | Reaction of 4,4'-bipyridine with tetrachloro-bismaleimides to gain extended π-conjugation. | Electrochromic materials, base detection. | nih.gov |
| Supramolecular Polymers | Incorporation of bipyridine ligands into amphiphilic molecules that self-assemble in the presence of metal ions. | Self-assembling nanostructures, smart materials. | depaul.edu |
Contributions to Solar Energy Conversion Systems
In the field of solar energy, bipyridine ligands are essential components of sensitizer (B1316253) dyes and redox mediators used in Dye-Sensitized Solar Cells (DSSCs). preprints.org this compound is a precursor for ligands used in these systems. The chloro-substituent can be replaced to introduce anchoring groups (like carboxylic or phosphonic acids) necessary for grafting the dye onto a semiconductor surface (e.g., TiO₂) or to modify the redox potential of a metal complex.
Ruthenium(II) complexes with substituted bipyridine ligands are among the most efficient photosensitizers in DSSCs. mdpi.comresearchgate.net Likewise, copper complexes with sterically hindered bipyridine ligands, such as those with methyl groups at the 6,6'-positions, have emerged as highly effective redox mediators, achieving high photovoltages. nih.govorgsyn.org By using this compound as a starting material, novel ligands can be synthesized where the 6-position is functionalized to fine-tune the photophysical and electrochemical properties of the resulting metal complex. For example, replacing the chloro atom with a pyrazole (B372694) group can create tridentate ligands for new redox systems in DSSCs. researchgate.net The 4,4'-dimethyl groups help improve the solubility and electronic properties of the final complex.
| Complex Type | Ligand (Illustrative Analogue) | Role in Solar Cell | Performance Metric | Reference |
|---|---|---|---|---|
| Copper(I)/(II) Redox Mediator | [Cu(tmby)₂]²⁺/¹⁺ (tmby = 4,4',6,6'-tetramethyl-2,2'-bipyridine) | Redox Couple | Efficiency (η): 10.3%, Photovoltage (Voc): >1.0 V | nih.gov |
| Copper(I)/(II) Redox Mediator | [Cu(dmby)₂]²⁺/¹⁺ (dmby = 6,6'-dimethyl-2,2'-bipyridine) | Redox Couple | Efficiency (η): 10.0% | nih.gov |
| Ruthenium(II) Sensitizer | Thiocyanate-free Ru(II) complexes with cyclometalating ligands | Photosensitizer Dye | Panchromatic sensitization into the NIR region (up to 1020 nm). | nih.gov |
| Cobalt(II)/(III) Dopant | Tris(4,4′-di-tert-butyl-2,2′-dipyridyl)-cobalt(III) | Dopant for Hole-Transporting Material (Perovskite Cells) | Efficiency (η): up to 14.91% | rsc.org |
Applications in Redox Electrocatalysis
Bipyridine complexes of transition metals like rhenium, manganese, and ruthenium are widely studied as molecular electrocatalysts for the reduction of carbon dioxide (CO₂). rsc.org The ligand framework plays a crucial role in the catalyst's stability, activity, and product selectivity. This compound serves as a valuable platform for designing new ligands for this purpose. The reactive chloro-site allows for the introduction of functional groups that can act as proton relays or alter the electronic structure of the catalyst.
For example, the electrochemical reduction of CO₂ using complexes like fac-Re(bpy)(CO)₃Cl has been shown to be highly dependent on the substituents of the bipyridine ligand. By starting with this compound, one could synthesize derivatives with pendant bases or other functionalities at the 6-position, potentially altering the catalytic mechanism and improving efficiency. Studies on tungsten and molybdenum tetracarbonyl complexes with substituted bipyridines have also shown them to be active electrocatalysts for CO₂ reduction. mdpi.com The modification of the bipyridine ligand, for which this compound is a key precursor, is a primary strategy for tuning redox potentials and improving the performance of these molecular catalysts. researchgate.net
| Catalyst Type (Based on Analogue) | Redox Process | Key Property Influenced by Ligand | Reference |
|---|---|---|---|
| [W(CN)₆(4,4'-Mebpy)]²⁻ | Reversible W(IV)/W(V) couple | The redox potential is lowered significantly compared to the unsubstituted bipyridine complex (0.179 V vs. 0.292 V). | researchgate.netnih.gov |
| [M(bpy-R)(CO)₄] (M=Mo, W) | Electrocatalytic CO₂ Reduction | The doubly reduced species [M(bpy-R)(CO)₃]²⁻ are the active catalysts for CO₂ to CO conversion. | mdpi.com |
| Mn/Re Tricarbonyl Complexes | Electrocatalytic CO₂ Reduction | Introducing pendant amines into the bipyridine ligand shifts product selectivity from CO to HCOO⁻ for Mn complexes. | rsc.org |
| [Re(bpy)(CO)₃X]ⁿ⁺ | Electrocatalytic CO₂ Reduction | The ligand framework can mediate electron transfers independently from the metal, enhancing catalytic versatility. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
